molecular formula C8H6N2O2S B1195179 N-(4-(Furan-2-yl)thiazol-2-yl)formamide CAS No. 77503-17-4

N-(4-(Furan-2-yl)thiazol-2-yl)formamide

Cat. No.: B1195179
CAS No.: 77503-17-4
M. Wt: 194.21 g/mol
InChI Key: UZUQIGYNEIUVNT-UHFFFAOYSA-N
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Description

Contextualization of Furan- and Thiazole-Containing Heterocycles in Academic Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. derpharmachemica.com The furan (B31954) and thiazole (B1198619) rings, in particular, are five-membered aromatic heterocycles that are prevalent in a vast number of biologically active compounds. researchgate.netnih.gov

Furan-Containing Heterocycles: The furan ring, an aromatic heterocycle with one oxygen atom, is a core component of many natural and synthetic compounds. numberanalytics.com Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov The furan nucleus is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is incorporated into the structures of numerous established therapeutic agents. researchgate.netijabbr.com The reactivity of the furan ring allows it to serve as a versatile starting material for synthesizing more complex molecules. derpharmachemica.com

Thiazole-Containing Heterocycles: The thiazole ring, which contains both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. neliti.com This moiety is present in a variety of natural products, such as thiamine (B1217682) (vitamin B1), and synthetic drugs. researchgate.netresearchgate.net Thiazole derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral effects. nih.govresearchgate.netnih.gov The structural versatility and biological significance of the thiazole scaffold have made it a privileged structure in drug discovery, with several clinically approved drugs containing this ring system. nih.govnih.gov

Overview of Formamide (B127407) Derivatives in Medicinal Chemistry and Chemical Biology

Formamide (CH₃NO), the simplest amide, and its derivatives play multifaceted roles in both medicinal chemistry and chemical biology. wikipedia.orgnih.gov In synthetic chemistry, formamides are crucial reagents and intermediates. youtube.com For instance, they are used in the synthesis of other compounds like primary amines and can act as catalysts in amidation and esterification reactions. wikipedia.orgnih.gov

Historical and Contemporary Significance of N-(4-(Furan-2-yl)thiazol-2-yl)formamide and Related Structures in Research

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the considerable body of research on structurally related compounds that combine furan and thiazole moieties. These related structures have been a focal point of contemporary research due to their promising biological activities.

For example, studies on various N-substituted 4-(furan-2-yl)thiazol-2-amine derivatives have shown their potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. researchgate.net Other research has focused on synthesizing and evaluating the antimicrobial and anticancer activities of compounds that link a furan ring to a thiazole ring through different functional groups. smolecule.comnih.govnih.gov For instance, N-(thiazol-2-yl)furan-2-carboxamide has demonstrated good antimicrobial activity against a panel of microorganisms. nih.gov Similarly, derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide have been identified as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov

The historical development of furan-thiazole hybrids is rooted in the broader exploration of heterocyclic chemistry for therapeutic applications. The consistent discovery of potent biological activity in this class of compounds underscores the value of the furan-thiazole scaffold.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound is compelling and multi-faceted.

Structural Uniqueness: The compound features a unique combination of three biologically significant moieties: furan, thiazole, and formamide. The specific linkage of these components creates a novel chemical entity whose properties cannot be entirely predicted by studying each part in isolation.

Established Bioactivity of Constituent Moieties: Both furan and thiazole rings are well-established "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications. researchgate.netnih.govijabbr.com The formamide group also contributes to the biological profile of molecules. nih.gov

Promising Activity of Related Structures: As detailed in the previous section, compounds with a core structure of a furan ring linked to a thiazole ring have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.govnih.gov This provides a strong indication that this compound could exhibit valuable biological properties.

Gap in Current Knowledge: The limited specific research on this particular compound represents a clear knowledge gap. A comprehensive investigation would provide novel data on its synthesis, chemical properties, and potential biological activities, thereby contributing new and valuable information to the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-5-9-8-10-6(4-13-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQIGYNEIUVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228209
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77503-17-4
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Furan 2 Yl Thiazol 2 Yl Formamide

Established Synthetic Pathways for the Thiazole (B1198619) Core

The construction of the 4-(furan-2-yl)thiazol-2-amine backbone is a critical step in the synthesis of the title compound. This is typically achieved through the widely recognized Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com

Approaches to 2-Aminothiazole Scaffolds

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings. synarchive.comchemicalbook.com For the preparation of 2-aminothiazole scaffolds, this method involves the reaction of an α-halocarbonyl compound with thiourea. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole ring. chemhelpasap.com This method is highly versatile and can be adapted to produce a wide array of substituted 2-aminothiazoles with high yields. mdpi.com

Strategies for Furan-2-yl Substitution at the 4-Position of the Thiazole Ring

To introduce the furan-2-yl group at the 4-position of the thiazole ring, a specific α-haloketone precursor is required for the Hantzsch synthesis. This precursor is 2-bromo-1-(furan-2-yl)ethanone. The synthesis of this key intermediate can be achieved through the bromination of 2-acetylfuran. For instance, reacting 2-acetylfuran with bromine in a suitable solvent like methylene chloride allows for the selective bromination at the α-carbon of the acetyl group, yielding the desired 2-bromo-1-(furan-2-yl)ethanone. prepchem.com This α-haloketone can then be directly reacted with thiourea to construct the 4-(furan-2-yl)thiazol-2-amine core.

Synthesis of the Formamide (B127407) Moiety and its Attachment

Once the 4-(furan-2-yl)thiazol-2-amine intermediate is obtained, the final step in the synthesis of N-(4-(furan-2-yl)thiazol-2-yl)formamide is the attachment of the formyl group to the exocyclic amino group. This N-formylation can be accomplished using various established methods. nih.gov

A common and effective method is the use of a mixture of formic acid and acetic anhydride. jetir.org This mixture generates acetic formic anhydride in situ, which is a potent formylating agent. nih.govorgsyn.org The reaction is typically carried out by treating the 2-aminothiazole derivative with an excess of formic acid and acetic anhydride, often at reduced temperatures to control the reaction's exothermicity. nih.gov The reaction generally proceeds to completion within a short period, yielding the N-formylated product in high purity and yield. nih.gov Other formylating agents that can be employed include formic acid alone under dehydrating conditions, or triethyl orthoformate. nih.govscispace.com

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

In recent years, significant efforts have been directed towards the development of more sustainable and environmentally friendly synthetic protocols for thiazole derivatives. bepls.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net

Several green strategies have been successfully applied to the Hantzsch thiazole synthesis. nih.gov These include the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields. medmedchem.comnih.govpetsd.org Ultrasound-assisted synthesis is another energy-efficient method that has been employed. mdpi.com The replacement of volatile organic solvents with greener alternatives such as water, polyethylene glycol (PEG), or deep eutectic solvents (DES) like choline chloride/glycerol has also been explored. bepls.comnih.gov Furthermore, the use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid or copper silicate, can simplify product purification and reduce waste. mdpi.comnanobioletters.com Catalyst-free and solvent-free reaction conditions have also been developed, further enhancing the environmental credentials of the synthesis. organic-chemistry.org

Green Chemistry ApproachReagents/ConditionsAdvantages
Microwave Irradiation α-haloketone, thioureaRapid reaction times (minutes), high yields. nih.gov
Ultrasonic Irradiation 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEnergy efficient, improved yields. mdpi.com
Green Solvents Choline chloride/glycerol (DES)Avoids volatile organic solvents, reusable medium. nih.gov
Reusable Catalysts Silica supported tungstosilisic acidCatalyst is recoverable and can be reused. mdpi.com
Solvent-Free Conditions 2-bromoacetophenones, thioureaEco-friendly, simple workup. organic-chemistry.org

Derivatization Strategies of this compound

Further functionalization of this compound can lead to novel derivatives with potentially enhanced biological or material properties. Derivatization can be targeted at several positions, including the furan (B31954) ring, the thiazole ring, or the formamide nitrogen.

Modification of the Formamide Nitrogen

The nitrogen atom of the formamide moiety, while part of a relatively stable amide linkage, can undergo further chemical transformations such as N-alkylation or N-acylation under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto the formamide nitrogen can be achieved by treating this compound with an alkyl halide in the presence of a suitable base. The choice of base is crucial to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with the alkylating agent. Common bases used for N-alkylation of amides include sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Substitutions on the Furan Ring

The furan ring in this compound is susceptible to electrophilic substitution, a characteristic reaction of this electron-rich heterocyclic system. chemicalbook.compearson.com The presence of the thiazole substituent at the 2-position of the furan ring directs incoming electrophiles primarily to the C-5 position. researchgate.netpleiades.online This regioselectivity is due to the stabilizing effect of the furan's oxygen atom on the carbocation intermediate formed during the substitution at the adjacent (alpha) position. pearson.comquora.com

Common electrophilic substitution reactions that can be anticipated on the furan ring of this compound include nitration, halogenation, formylation, and acylation. researchgate.netpharmaguideline.com

Nitration: The introduction of a nitro group at the 5-position of the furan ring can be achieved using mild nitrating agents to avoid the degradation of the acid-sensitive furan ring. pharmaguideline.comsemanticscholar.org A common reagent for this transformation is acetyl nitrate, generated in situ from nitric acid and acetic anhydride, typically at low temperatures. semanticscholar.org

Halogenation: Direct halogenation of furan with bromine or chlorine can lead to polyhalogenation and ring-opening. pharmaguideline.comquimicaorganica.org Therefore, milder halogenating agents and controlled reaction conditions are necessary to achieve mono-substitution at the 5-position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF) or dioxane are often employed. pharmaguideline.com

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. researchgate.netjk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like DMF. wikipedia.org The reaction is expected to introduce a formyl group at the 5-position of the furan ring. researchgate.netresearchgate.net

Acylation (Friedel-Crafts Reaction): Friedel-Crafts acylation of furan requires mild conditions to prevent polymerization. pharmaguideline.com The reaction is typically carried out using an acid anhydride or an acyl halide in the presence of a mild Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid. pharmaguideline.com This would result in the introduction of an acyl group at the 5-position of the furan ring.

The following table summarizes the potential electrophilic substitution reactions on the furan ring of this compound based on known furan chemistry.

ReactionReagents and ConditionsExpected Major Product
NitrationHNO₃ / Acetic Anhydride, low temperatureN-(4-(5-Nitro-furan-2-yl)thiazol-2-yl)formamide
BrominationN-Bromosuccinimide (NBS), DMFN-(4-(5-Bromo-furan-2-yl)thiazol-2-yl)formamide
FormylationPOCl₃, DMF, followed by hydrolysisN-(4-(5-Formyl-furan-2-yl)thiazol-2-yl)formamide
AcetylationAcetic Anhydride, BF₃·OEt₂N-(4-(5-Acetyl-furan-2-yl)thiazol-2-yl)formamide

Further Functionalization of the Thiazole Ring

The thiazole ring in this compound is generally less reactive towards electrophilic substitution than the furan ring. ias.ac.in The thiazole ring is considered electron-deficient, and electrophilic attack, if it occurs, is directed to the C-5 position. firsthope.co.inpharmaguideline.com However, the 2- and 4-positions are already substituted in the target molecule.

Direct Electrophilic Substitution: Direct electrophilic substitution on the thiazole ring at the C-5 position is challenging and often requires harsh conditions. ias.ac.in Reactions like halogenation or nitration may be possible but could lead to low yields or require forcing conditions that might affect other parts of the molecule. firsthope.co.in

Metalation and Subsequent Electrophilic Quench: A more versatile and widely used method for the functionalization of the thiazole ring is through deprotonation to form an organometallic intermediate, followed by reaction with an electrophile. firsthope.co.inpharmaguideline.com The C-5 proton of the thiazole ring can potentially be abstracted by a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated species. firsthope.co.in This nucleophilic intermediate can then react with a variety of electrophiles to introduce a wide range of substituents at the C-5 position.

Potential electrophiles for this reaction include:

Alkyl halides: for the introduction of alkyl groups.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to introduce a carboxylic acid group after acidic workup.

Isocyanates: to form amides.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen atom is first introduced at the C-5 position (for instance, via lithiation followed by quenching with a halogen source like hexachloroethane or iodine), this C-5 halogenated derivative can serve as a substrate for various palladium-catalyzed cross-coupling reactions. cdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net These reactions, such as the Suzuki, Stille, or Heck couplings, would allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl substituents at the C-5 position of the thiazole ring. cdnsciencepub.comcdnsciencepub.com

The table below outlines potential functionalization strategies for the C-5 position of the thiazole ring.

Reaction TypeReagents and ConditionsExpected Intermediate/Product
Lithiation and Deuteration1. n-BuLi, THF, -78 °C; 2. D₂ON-(4-(Furan-2-yl)-5-deuterio-thiazol-2-yl)formamide
Lithiation and Alkylation1. n-BuLi, THF, -78 °C; 2. CH₃IN-(4-(Furan-2-yl)-5-methyl-thiazol-2-yl)formamide
Lithiation and Carboxylation1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺2-Formamido-4-(furan-2-yl)thiazole-5-carboxylic acid
Halogenation and Suzuki Coupling1. n-BuLi, I₂; 2. Arylboronic acid, Pd catalyst, baseN-(4-(Furan-2-yl)-5-aryl-thiazol-2-yl)formamide

Stereoselective Synthesis Approaches (If applicable)

The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable to the preparation of the compound itself.

However, stereoselective synthesis would become a critical consideration in the preparation of derivatives of this compound that incorporate one or more chiral centers. For instance, if a substituent introduced onto either the furan or the thiazole ring contains a stereocenter, or if a reaction on the molecule creates a new stereocenter, then stereoselective methods would be necessary to control the stereochemical outcome of the synthesis.

As of the current literature, there are no specific reports on the stereoselective synthesis of chiral derivatives of this compound. The development of such synthetic approaches would be contingent on the specific chiral target molecule being pursued.

Computational and Theoretical Investigations of N 4 Furan 2 Yl Thiazol 2 Yl Formamide

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-(Furan-2-yl)thiazol-2-yl)formamide, these studies provide a detailed picture of its three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate derivatives and analogues of the furan-thiazole scaffold. ekb.egnih.gov These computational methods are used to determine the most stable geometric structure of the molecule, a process known as geometry optimization. sciensage.info Calculations, typically using methods like B3LYP with a 6-31G(d,p) or higher basis set, predict the bond lengths, bond angles, and dihedral (torsional) angles of the molecule in its ground state. sciensage.inforesearchgate.net

Table 1: Representative Optimized Geometrical Parameters for the Furan-Thiazole Core (Calculated via DFT)

Parameter Bond/Angle Typical Value
Bond Lengths (Å) C=C (furan) 1.37 - 1.43
C-O (furan) 1.36 - 1.37
C-S (thiazole) 1.72 - 1.77
C=N (thiazole) 1.31 - 1.38
C-N (amide) 1.37 - 1.41
C=O (amide) 1.22 - 1.25
**Bond Angles (°) ** C-O-C (furan) ~106
C-S-C (thiazole) ~89
O=C-N (amide) ~124

| Dihedral Angle (°) | Furan-Thiazole | 0 - 30 |

Note: The values presented are typical ranges derived from computational studies on structurally related furan-thiazole compounds and may vary slightly for the specific title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For furan-thiazole derivatives, DFT calculations are used to determine the energies of these orbitals. ekb.eg The HOMO is typically distributed over the electron-rich furan (B31954) and thiazole (B1198619) rings, while the LUMO may be localized across the conjugated system. This distribution influences how the molecule interacts with other chemical species. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT/B3LYP)

Parameter Energy (eV)
HOMO Energy -6.0 to -6.5
LUMO Energy -1.5 to -2.0

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

Note: These values are representative for furan-thiazole derivatives and provide an estimation of the electronic characteristics of this compound. irjweb.comnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the two heterocyclic rings and the formamide (B127407) group. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. mdpi.comiu.edu.sa

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of the conformational flexibility in a simulated environment, such as in a solvent.

For this compound, MD simulations can track the fluctuations in bond lengths, angles, and dihedral angles. A key metric used to analyze the stability of the molecule's conformation during a simulation is the Root Mean Square Deviation (RMSD). ekb.egnih.gov A low and stable RMSD value over the course of the simulation indicates that the molecule maintains a stable conformation, while large fluctuations suggest significant flexibility or transitions between different conformational states. nih.gov

In Silico Prediction of Reactivity and Stability

In silico methods provide powerful tools for predicting the chemical reactivity and stability of molecules without the need for laboratory experiments. These predictions are derived from the electronic structure data obtained from quantum chemical calculations.

One of the most informative tools for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue). scispace.com For this compound, the MEP would show negative potential around the oxygen atom of the formyl group and the nitrogen atom of the thiazole ring, indicating these are likely sites for electrophilic attack. The hydrogen atoms, particularly the one on the formamide nitrogen, would show positive potential, marking them as sites for nucleophilic attack.

Preclinical Biological Activity Profiling of N 4 Furan 2 Yl Thiazol 2 Yl Formamide in Vitro and Mechanistic Focus

Investigation of Molecular Targets and Mechanisms of Action (In Vitro)

The in vitro evaluation of compounds with a furan-thiazole framework reveals a propensity for interaction with a variety of biological targets, including enzymes and receptors, and suggests potential for macromolecular binding.

Derivatives of the furan-thiazole scaffold have demonstrated notable inhibitory activity against several classes of enzymes, indicating that N-(4-(Furan-2-yl)thiazol-2-yl)formamide may possess similar capabilities.

Cyclooxygenase (COX) Inhibition: A series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin (B15479496) H synthetase (cyclooxygenase). nih.gov These studies revealed that certain substitution patterns on the thiazole (B1198619) and phenyl rings were conducive to potent anti-inflammatory activity, driven by cyclooxygenase inhibition. nih.gov While these compounds differ from this compound in their propionic acid side chain, the findings highlight the potential of the thiazole core to serve as a platform for developing COX inhibitors.

Kinase Inhibition: The furan-thiazole motif is present in a number of potent kinase inhibitors. For instance, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, key regulators of mitosis. nih.gov The lead compound from this series, which incorporates a thiazole ring, exhibited low nanomolar inhibitory constants (Ki) and demonstrated anticancer activity stemming from the inhibition of these kinases. nih.gov Furthermore, other studies have identified 4-thiazol-2-anilinopyrimidine derivatives as highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial enzyme in the regulation of transcription and cancer cell survival. nih.gov The structural similarities suggest that this compound could be investigated for activity against various kinases.

Derivative ClassTarget Kinase(s)Key Findings
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BPotent inhibition with K_i values in the nanomolar range, leading to mitotic failure and anticancer effects. nih.gov
4-thiazol-2-anilinopyrimidine derivativesCDK9Highly selective inhibition with IC_50_ values as low as 7 nM, inducing apoptosis in cancer cells. nih.gov

Hydrolase Inhibition: Research into furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives has identified novel inhibitors of heparanase, an endo-β-D-glucuronidase involved in cancer metastasis and inflammation. rsc.org Starting from a furanylthiazole acetic acid scaffold, compounds with significant heparanase inhibitory activity were developed, with some exhibiting IC50 values around 200 nM. rsc.org This suggests that the furan-thiazole core can be a valuable starting point for the design of hydrolase inhibitors.

While direct receptor binding data for this compound is not available, studies on related thiazole-containing compounds indicate potential interactions with certain receptor types. For example, N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides have been developed as glucokinase activators, suggesting a potential for thiazole derivatives to modulate receptor activity. rsc.org

The planar aromatic nature of the furan (B31954) and thiazole rings suggests a potential for interaction with macromolecules such as DNA and proteins. Research on 1,10-phenanthroline (B135089) derivatives, including a 4-phenylthiazole (B157171) derivative, has explored their potential as telomeric DNA binders. nih.gov Some of these compounds were found to bind and stabilize the telomeric quadruplex sequence, highlighting the ability of thiazole-containing structures to interact with nucleic acids. nih.gov Additionally, a structurally analogous compound, N-(thiazol-2-yl)furan-2-carboxamide, has been synthesized and characterized, with investigations into its antimicrobial activity suggesting interactions with biological macromolecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Although specific SAR studies for this compound are not documented, analysis of related furan-thiazole derivatives provides valuable insights into the key pharmacophoric features and the impact of substituent modifications.

The modification of substituents on the furan-thiazole scaffold has been shown to have a profound impact on biological activity and target selectivity.

In Cyclooxygenase Inhibition: For 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, the substitution pattern with halogens on the benzene (B151609) ring and a methyl group on the thiazole ring was favorable for inhibitory activity against cyclooxygenase. nih.gov Conversely, bulky alkyl or polar functional groups at certain positions on the thiazole ring resulted in weaker inhibitors. nih.gov

In Kinase Inhibition: In the development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was shown to correlate with the potency and selectivity of Aurora kinase inhibition. nih.gov Similarly, for 4-thiazol-2-anilinopyrimidine derivatives as CDK9 inhibitors, functional groups attached to the C5-position of the pyrimidine (B1678525) or to the C4-thiazol moiety significantly influenced CDK9 potency and selectivity. nih.gov

Compound ClassTargetImpact of Substituent Modification
2-[4-(thiazol-2-yl)phenyl]propionic acidsCyclooxygenaseHalogen on the phenyl ring and methyl on the thiazole ring enhanced activity. Bulky/polar groups on the thiazole decreased activity. nih.gov
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora KinasesSubstitution at the para-position of the aniline ring correlated with potency and selectivity. nih.gov
4-thiazol-2-anilinopyrimidine derivativesCDK9Functional groups on the pyrimidine and thiazole moieties were key for potency and selectivity. nih.gov

Cellular Pathway Perturbation Analysis (In Vitro)

No direct studies on the cellular pathway perturbation analysis of this compound have been identified in the current body of scientific literature. However, research on structurally related furan-thiazole derivatives provides insights into potential mechanisms of action. For instance, various derivatives of the furan-thiazole scaffold have been investigated for their ability to modulate specific cellular signaling pathways, often in the context of cancer or infectious diseases.

These related compounds have been shown to interact with a range of biological targets, suggesting that the furan-thiazole core can serve as a versatile scaffold for developing modulators of cellular pathways. The specific substitutions on the furan and thiazole rings play a critical role in determining the ultimate biological activity and the pathways perturbed.

Cell Cycle Effects in Mechanistic Studies

Direct mechanistic studies detailing the effects of this compound on the cell cycle are not available in published research. However, the broader class of furan-containing compounds and thiazole derivatives has been implicated in cell cycle regulation. For example, studies on the carcinogen furan have demonstrated its ability to alter the expression of genes related to cell cycle control in rat liver after prolonged exposure. nih.gov These changes are considered nongenotoxic and may contribute to its carcinogenic properties. nih.gov

Furthermore, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). nih.gov These kinases are crucial regulators of the G1 to S phase transition in the cell cycle. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential of the thiazole moiety to be incorporated into molecules that target the cell cycle machinery.

A summary of cell cycle effects observed for related compound classes is presented below:

Compound ClassCell Line/OrganismObserved EffectReference
FuranRat LiverAltered expression of cell cycle control genes nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCancer Cell LinesInhibition of CDK4 and CDK6 nih.gov

Apoptosis Induction Pathways (Mechanistic Aspects)

There is no specific research detailing the induction of apoptosis by this compound. However, the induction of apoptosis is a common mechanism of action for many anti-cancer agents, and related heterocyclic compounds have been shown to trigger this process through various pathways.

For instance, a novel benzothiazole (B30560) derivative has been demonstrated to induce apoptosis in colorectal cancer cells via the mitochondria-mediated intrinsic pathway. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. nih.gov Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial integrity. nih.gov

Similarly, studies on the carcinogen furan have shown that it can lead to changes in the expression of apoptosis-related genes in rat liver. nih.gov This suggests that the furan moiety itself may contribute to the modulation of apoptotic pathways.

The primary apoptosis pathways that could potentially be affected by compounds with a furan-thiazole scaffold include:

Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress and mediated by the Bcl-2 family of proteins.

Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface.

Further investigation is required to determine if this compound can induce apoptosis and by which of these mechanistic pathways.

Phenotypic Screening and High-Throughput Assay Development for In Vitro Activity

No specific phenotypic screening campaigns or high-throughput assay developments have been reported for this compound. However, the principles of these approaches are widely applied in drug discovery for compounds with similar heterocyclic scaffolds.

Phenotypic screening involves testing a compound's effects on whole cells or organisms without a preconceived target. This approach can uncover novel biological activities and mechanisms of action. For a compound like this compound, a phenotypic screen could involve assessing its impact on a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The development of an HTS assay for a furan-thiazole derivative would depend on the hypothesized target. For example, if the compound is predicted to be a kinase inhibitor, an in vitro kinase assay could be developed in a high-throughput format.

Research on related compounds illustrates these approaches. For example, high-throughput computational screening of a chemical library led to the identification of a dual inhibitor of EGFR and HER2 kinases for gastric cancer. nih.gov Similarly, a library of N-(pyrimidin-4-yl)thiazol-2-amine derivatives was screened for glucokinase activator activity, leading to the discovery of a potent dual-action hypoglycemic agent. researchgate.net

An example of a potential high-throughput screening cascade for a compound like this compound is outlined below:

Assay TypePurposeThroughput
Cell Viability Assay (e.g., MTT, CellTiter-Glo)Primary screen for cytotoxic/anti-proliferative activity across various cell lines.High
High-Content ImagingSecondary screen to assess morphological changes, cell cycle arrest, or apoptosis induction.Medium to High
Target-Based Biochemical Assay (e.g., Kinase Assay, Enzyme Inhibition)To validate activity against a specific hypothesized molecular target.High
In Vitro ADME Assays (e.g., Microsomal Stability, Permeability)To assess drug-like properties early in the discovery process.Medium

Metabolism and Pharmacokinetic Studies of N 4 Furan 2 Yl Thiazol 2 Yl Formamide in Vitro and in Silico

In Vitro Metabolic Stability and Metabolite Identification

For N-(4-(furan-2-yl)thiazol-2-yl)formamide, while specific experimental data is not publicly available, its metabolic profile can be inferred from studies on structurally related compounds and general metabolic pathways for furan (B31954) and thiazole-containing molecules. The primary metabolic transformations anticipated for this compound include deformylation and potential modifications to the furan and thiazole (B1198619) rings.

Deformylation Pathways

Deformylation is a likely primary metabolic route for this compound. This enzymatic process involves the removal of the formyl group (-CHO) from the parent molecule. Studies on the structurally similar compound, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), have demonstrated that deformylation is a significant biotransformation pathway. nih.gov In these studies, the deformylation of FANFT led to the formation of its corresponding amine metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). nih.gov This reaction was observed both in vivo in mice and in vitro with mouse liver homogenates. nih.gov Given the structural similarity, a parallel deformylation pathway is highly probable for this compound, which would yield 2-amino-4-(furan-2-yl)thiazole as the primary metabolite.

Formamides, in general, are known to be substrates for hydrolytic enzymes. researchgate.net The hydrolysis of the amide bond is a common metabolic reaction that can be catalyzed by various enzymes, including carboxylesterases. nih.govnih.gov

Nitroreduction Pathways (if a nitro-furan derivative)

This subsection is not directly applicable as this compound is not a nitro-furan derivative. However, it is noteworthy that for related nitro-containing compounds like FANFT, nitroreduction is a key metabolic pathway. nih.gov In the case of FANFT, the nitro group on the furan ring can be reduced to form reactive intermediates. nih.gov Studies on FANFT have also identified metabolites resulting from the nitroreduction of its deformylated metabolite, ANFT. nih.gov

Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450, Carboxylesterases)

The metabolism of this compound is likely mediated by several key enzyme families.

Carboxylesterases: As mentioned in the deformylation section, carboxylesterases (CES) are a major class of hydrolases that catalyze the cleavage of ester, amide, and thioester bonds. nih.govnih.gov Human carboxylesterases, particularly hCE1 and hCE2, are abundant in the liver and intestine and play a significant role in the metabolism of numerous drugs. nih.govnih.gov The formamide (B127407) group of this compound makes it a probable substrate for these enzymes, leading to its deformylation.

Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. The furan and thiazole rings of the compound are potential sites for CYP-mediated oxidation. In vitro metabolic studies of other thiazole-containing compounds, such as MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine), have revealed oxidative metabolism, including hydroxylation and a novel thiazole ring-opening that results in an aldehyde metabolite. nih.gov It is plausible that this compound could undergo similar oxidative transformations catalyzed by CYP enzymes.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico models are valuable tools in modern drug discovery for predicting the ADME properties of novel chemical entities, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

Blood-Brain Barrier Permeability Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models predict BBB permeability based on a compound's physicochemical properties, such as lipophilicity, molecular size, polar surface area, and hydrogen bonding capacity. nih.govnih.gov Various computational methods, from simple QSAR models to complex machine learning algorithms, are employed for these predictions. nih.govresearchgate.net

For this compound, while specific predictive data is not available, a hypothetical prediction can be illustrated. The prediction would typically be expressed as a logBB value (logarithm of the ratio of the concentration of the drug in the brain to that in the blood).

Table 1: Illustrative In Silico Prediction of Blood-Brain Barrier Permeability This table presents hypothetical data for illustrative purposes only.

Compound Predicted logBB Predicted CNS Permeability
This compound -0.5 Low to Moderate

A logBB value of less than -1 generally indicates poor BBB penetration, while a value greater than 0 suggests good penetration. A value between -1 and 0, as hypothetically shown, would imply low to moderate permeability.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues. nih.gov In silico models predict the percentage of plasma protein binding (%PPB) based on molecular descriptors that capture features like lipophilicity, aromaticity, and the presence of charged groups. biorxiv.orgnih.gov

Table 2: Illustrative In Silico Prediction of Plasma Protein Binding This table presents hypothetical data for illustrative purposes only.

Compound Predicted %PPB
This compound 85%

A high degree of plasma protein binding (typically >90%) can limit the free fraction of the drug available for pharmacological activity and elimination. The hypothetical prediction of 85% suggests a moderate to high level of binding.

Comparison of In Vitro Metabolism Across Species

No data is publicly available regarding the comparative in vitro metabolism of this compound across different species.

Advanced Applications and Translational Potential of N 4 Furan 2 Yl Thiazol 2 Yl Formamide Non Clinical

Role as a Chemical Scaffold for Novel Chemical Entity (NCE) Discovery

The furan-thiazole core of N-(4-(Furan-2-yl)thiazol-2-yl)formamide is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and synthesis of novel chemical entities (NCEs) with a wide array of biological activities. nih.govfabad.org.tr The inherent properties of the furan (B31954) and thiazole (B1198619) rings, including their aromaticity and the presence of heteroatoms, allow for diverse chemical modifications to explore structure-activity relationships (SAR). sysrevpharm.org

Research has demonstrated that derivatives built upon the furan-thiazole scaffold exhibit significant potential in various therapeutic areas. For instance, the incorporation of an imidazole (B134444) moiety alongside the furan-thiazole framework has led to the development of compounds with notable antibacterial and antioxidant properties. nih.govmdpi.com A study on novel thiazole derivatives containing an imidazole and furan scaffold revealed that some compounds exhibited high antibacterial activity against S. aureus and E. coli, and potent antifungal activity against C. albicans and A. niger. mdpi.com

Furthermore, modifications of the furan-thiazole backbone have yielded compounds with promising anticancer activity. Derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide have been identified as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Several of these compounds displayed significant antiproliferative activity against human breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. nih.gov The versatility of the furan-thiazole scaffold is further highlighted by the synthesis of derivatives with anticonvulsant and anti-inflammatory properties. nih.govsysrevpharm.org

The following table summarizes the biological activities of various derivatives based on the furan-thiazole scaffold:

Derivative ClassBiological ActivityKey FindingsReference
Thiazole derivatives with imidazole and furanAntibacterial, Antifungal, AntioxidantHigh activity against S. aureus, E. coli, C. albicans, and A. niger. mdpi.com
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivativesAnticancer (Antiproliferative)Inhibitors of VEGFR-2 with activity against breast, colon, and prostate cancer cell lines. nih.gov
Thiazole derivativesAnticonvulsant, Anti-inflammatoryThe thiazole nucleus is a key component in compounds with these activities. nih.govsysrevpharm.org

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. The development of such probes based on the this compound scaffold is an emerging area of interest. The furan moiety, in particular, can participate in specific chemical reactions, making it a candidate for targeted labeling and detection. purdue.edu

A notable example in this field is the creation of a molecular probe designed to identify natural products containing furan moieties. purdue.edu This probe utilizes a [4+2] Diels-Alder cycloaddition to covalently attach to furan rings, enabling their identification via liquid chromatography-mass spectrometry (LC-MS). purdue.edu While this probe targets furan-containing compounds in general, the principle underscores the potential for developing more specific probes based on the this compound structure. Such probes could be designed to investigate the biological targets and mechanisms of action of furan-thiazole derivatives.

The design of such a probe would typically involve the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound scaffold. This would allow for the visualization or isolation of the protein targets with which the compound interacts.

Potential in Agrochemical or Material Science Research (if evidence exists)

The structural motifs present in this compound suggest potential applications beyond the pharmaceutical realm, extending into agrochemical and material science research.

In the field of agrochemicals, furan and thiophene (B33073) derivatives have been investigated for their fungicidal, herbicidal, and plant growth-retardant properties. google.com For example, certain furan-containing natural products have demonstrated insecticidal activity. nih.gov The furan ring is considered a key pharmacophore for the insecticidal activity of some limonoids. nih.gov This suggests that derivatives of this compound could be explored for the development of new pesticides or other agricultural products.

In material science, the unique electronic properties of conjugated heterocyclic systems are of great interest. A furan-bridged thiazolo[5,4-d]thiazole-based chromophore has been successfully utilized in solution-processed bulk-heterojunction organic solar cells. rsc.org The presence of the furan spacer was found to significantly improve the absorption and solubility of the chromophore. rsc.org This demonstrates the potential of incorporating the furan-thiazole scaffold into novel organic materials for electronic applications. The ability to tune the electronic properties of the this compound core through chemical modification could lead to the development of new materials with tailored optical and electronic characteristics.

Future Directions and Unexplored Avenues in N 4 Furan 2 Yl Thiazol 2 Yl Formamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of furan (B31954) and thiazole (B1198619) derivatives to predict the biological activities of new virtual analogs of N-(4-(furan-2-yl)thiazol-2-yl)formamide. acs.orgbiosero.com These models leverage molecular descriptors to establish correlations between chemical structure and biological function, enabling the prediction of activities such as anticancer, antimicrobial, or anti-inflammatory effects. juniperpublishers.comacs.org

Table 1: Application of AI/ML in the Design and Analysis of this compound Analogs

AI/ML TechniqueApplication in this compound ResearchPotential Outcome
QSAR Modeling Predict the biological activity (e.g., anticancer, antimicrobial) of virtual derivatives.Identification of promising lead compounds for synthesis and in vitro testing.
Deep Neural Networks (DNNs) High-accuracy prediction of bioactivity and ADMET properties.Enhanced prioritization of drug candidates with favorable profiles.
Support Vector Machines (SVMs) Classification of compounds as active or inactive against specific targets.Efficient screening of large virtual libraries.
Generative Models Design of novel this compound analogs with desired properties.Exploration of novel chemical space and intellectual property.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex heterocyclic molecules like this compound can be significantly enhanced by the adoption of modern synthetic methodologies. Flow chemistry and photoredox catalysis, in particular, offer substantial advantages over traditional batch synthesis in terms of efficiency, safety, and scalability. catapult.org.uk

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. tandfonline.comresearchgate.net This level of control often leads to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. catapult.org.uk The modular nature of flow systems also allows for the seamless integration of multiple synthetic steps, purification, and analysis, creating a streamlined and automated workflow. tandfonline.com The synthesis of various heterocyclic scaffolds, including indoles and oxazoles, has been successfully demonstrated using flow chemistry, suggesting its applicability to the synthesis of this compound and its derivatives. tandfonline.comlongdom.org

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, has emerged as a powerful tool for C-H functionalization and the formation of complex molecular architectures under mild conditions. bioscipublisher.comsteeronresearch.com This methodology has been successfully applied to the functionalization of thiazole rings and the synthesis of furan derivatives. tandfonline.com For instance, the direct C-H phosphorylation of thiazole derivatives has been achieved using a photoredox process with eosin (B541160) B as the catalyst. tandfonline.com The application of photoredox catalysis to the synthesis of this compound could open up new avenues for creating a diverse range of analogs with unique substitutions that would be challenging to access through traditional thermal methods.

Table 2: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesPotential Application to this compound
Traditional Batch Synthesis Well-established procedures, suitable for small-scale synthesis.Initial synthesis of the core scaffold and proof-of-concept studies.
Flow Chemistry Enhanced safety, scalability, and process control; potential for automation.Large-scale production of the parent compound and its derivatives for extensive testing.
Photoredox Catalysis Mild reaction conditions, access to unique chemical transformations (e.g., C-H functionalization).Generation of a diverse library of analogs with novel substitutions for SAR studies.

Research on Targeted Delivery Systems for In Vitro Studies

The therapeutic potential of a promising compound can be significantly limited by poor solubility, low bioavailability, and off-target effects. Targeted delivery systems offer a strategy to overcome these limitations by encapsulating the drug in a carrier that can transport it to the desired site of action. juniperpublishers.com For in vitro studies of this compound, the use of such systems can enhance its efficacy and provide a more accurate assessment of its biological activity.

Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, have shown great promise in delivering a wide range of therapeutic agents, including heterocyclic compounds. researchgate.netsteeronresearch.com Liposomes, which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their cellular uptake. acs.orgnih.gov Cationic liposomes, in particular, can enhance adhesion to negatively charged cell surfaces, which could be beneficial for targeting certain pathogens or cancer cells. bioscipublisher.com

Stimuli-responsive drug delivery systems represent a more advanced approach, where the release of the encapsulated drug is triggered by specific internal or external stimuli, such as changes in pH, temperature, or the presence of certain enzymes. tandfonline.comtandfonline.com This "on-demand" release can improve the therapeutic index of a drug by concentrating its action at the target site and minimizing exposure to healthy tissues. For in vitro studies, a pH-sensitive nanoparticle formulation could be designed to release this compound within the acidic microenvironment of a tumor or inside the lysosomal compartment of a cell.

The development of targeted delivery systems for this compound would not only be beneficial for in vitro characterization but would also lay the groundwork for future in vivo studies and potential clinical applications.

Addressing Gaps in Mechanistic Understanding at the Molecular Level

A thorough understanding of a compound's mechanism of action at the molecular level is crucial for its development as a therapeutic agent. For this compound, a key area of future research will be to elucidate its specific molecular targets and the signaling pathways it modulates.

Given that many thiazole derivatives exhibit anticancer activity through the inhibition of protein kinases, a logical first step would be to screen this compound against a panel of known cancer-related kinases. juniperpublishers.com Computational molecular docking studies can be employed to predict the binding affinity and mode of interaction of the compound with the active sites of various kinases, providing valuable insights to guide experimental validation. tandfonline.com

Structure-activity relationship (SAR) studies will also be essential in understanding the molecular interactions that govern the compound's biological activity. catapult.org.uk By systematically modifying different parts of the this compound scaffold and assessing the impact on its activity, researchers can identify the key functional groups responsible for target engagement. This information is invaluable for optimizing the lead compound to improve its potency and selectivity. catapult.org.uk

Furthermore, advanced techniques such as chemical proteomics and thermal proteome profiling can be utilized for unbiased target identification. These methods can help to uncover novel cellular targets of this compound, potentially revealing new therapeutic applications. A deeper understanding of its biotransformation and the potential formation of reactive metabolites, as has been studied for other thiazole-containing drugs, will also be critical for assessing its safety profile. biosero.com

Collaborative Opportunities in Interdisciplinary Research

The journey of a drug from discovery to clinical application is a complex and multifaceted process that necessitates a collaborative, interdisciplinary approach. tandfonline.com The future development of this compound will greatly benefit from partnerships that bring together expertise from various scientific disciplines.

Collaborations between medicinal chemists, computational chemists, and biologists are fundamental to the early stages of drug discovery. bioscipublisher.com Medicinal chemists can synthesize novel analogs of this compound, while computational chemists can use modeling and simulation to guide the design process and predict the properties of these new compounds. bioscipublisher.comcatapult.org.uk Biologists can then perform in vitro and in vivo assays to evaluate the biological activity and elucidate the mechanism of action.

Academia-industry collaborations are particularly valuable for translating basic research findings into tangible therapeutic products. acs.org Academic institutions often excel in fundamental research and target identification, while pharmaceutical companies have the resources and expertise for large-scale synthesis, preclinical and clinical development, and navigating the regulatory landscape. acs.orgresearchgate.net Such partnerships can accelerate the development of promising compounds like this compound.

Furthermore, the integration of expertise from fields such as materials science for the development of novel drug delivery systems, and data science for the analysis of large biological datasets, will be crucial. nih.gov Open-source platforms and collaborative research initiatives can also foster a more inclusive and efficient research environment, enabling the sharing of data and tools to advance the field of heterocyclic drug discovery. bioscipublisher.com

Table 3: Interdisciplinary Collaborations for Advancing this compound Research

Collaborating DisciplinesArea of CollaborationExpected Outcome
Medicinal Chemistry & Computational Chemistry Rational drug design, SAR studies, and in silico screening.Identification of optimized lead compounds with improved potency and selectivity.
Biology & Pharmacology In vitro and in vivo testing, mechanism of action studies.Validation of biological targets and assessment of therapeutic efficacy.
Academia & Industry Drug development, clinical trials, and commercialization.Translation of promising research into clinical applications.
Materials Science & Nanotechnology Development of targeted drug delivery systems.Enhanced bioavailability and reduced off-target toxicity.
Data Science & Bioinformatics Analysis of large-scale biological data (e.g., genomics, proteomics).Identification of novel drug targets and predictive biomarkers.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/ObservationsReference
¹H-NMRδ 8.2 ppm (formamide NH), δ 7.3 ppm (furan H)
¹³C-NMRδ 162 ppm (C=O), δ 150 ppm (thiazole C)
IR1675 cm⁻¹ (C=O stretch)

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationBiological Activity (IC₅₀/ED₅₀)ModelReference
4-Nitro-thiazole derivative12 µM (COX-2 inhibition)In vitro enzyme
Methoxy-furan derivative45% edema reductionRat formalin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.